molecular formula C19H24N4OS B2367676 N-(2-Cyano-3-methylbutan-2-yl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 1099233-41-6

N-(2-Cyano-3-methylbutan-2-yl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide

Cat. No.: B2367676
CAS No.: 1099233-41-6
M. Wt: 356.49
InChI Key: BCAUMGFBHBYHIH-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C19H24N4OS and its molecular weight is 356.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Antimicrobial Evaluation of Heterocycles : Research has focused on the synthesis of various heterocycles incorporating sulfamoyl moiety, leveraging the reactivity of cyanoacetamide derivatives for antimicrobial applications. These studies demonstrate the utility of cyanoacetamide-based compounds in developing new antimicrobial agents, suggesting potential applications for related compounds in addressing bacterial and fungal infections (Darwish et al., 2014; Darwish et al., 2014).

Drug Discovery and Medicinal Chemistry

  • Histamine H4 Receptor Agonists : The modification of cyano and guanidine derivatives has been explored to increase the potency and selectivity of agonists for the histamine H4 receptor, a target in drug discovery for inflammatory and immune diseases. This research indicates the value of structural optimization in developing more effective and selective therapeutic agents (Geyer et al., 2016).

Chemical Synthesis and Catalysis

  • Chiral Ligands and Complexes : The synthesis of chiral imidazolium salts and their application in catalysis showcases the versatility of such compounds in synthesizing Pd and Rh complexes. This work underscores the potential of cyanoacetamide derivatives in catalytic processes, particularly in asymmetric syntheses, highlighting their role in advancing synthetic methodologies (Roseblade et al., 2007).

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4OS/c1-13(2)19(5,12-20)22-17(24)11-25-18-21-6-7-23(18)16-9-14(3)8-15(4)10-16/h6-10,13H,11H2,1-5H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAUMGFBHBYHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC(C)(C#N)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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